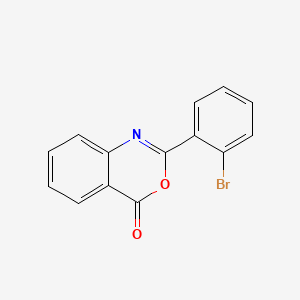

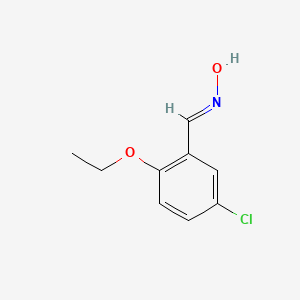

![molecular formula C18H15F2N3O2S B5544575 3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of substances that have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and potential antitumor properties. Its structure features a benzothieno[2,3-d]pyrimidin-4(3H)-one core, which is a common motif in medicinal chemistry due to its therapeutic potential.

Synthesis Analysis

The synthesis of derivatives related to this compound involves multi-step chemical reactions starting from accessible precursors like 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These processes often include condensation reactions with various aldehydes and ketones, nucleophilic substitutions, and cyclocondensation steps to introduce diverse functional groups and achieve the desired complex structures (Ashalatha et al., 2007).

Scientific Research Applications

Potential as Antileukemic Agents

El-Telbany and Hutchins (1985) described the synthesis of a series of 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives, showcasing their potential as antileukemic agents. These compounds were synthesized through condensation and Mannich reactions, indicating a broad applicability in medicinal chemistry for the development of cancer therapeutics (El-Telbany & Hutchins, 1985).

Novel Synthetic Routes

Elmuradov et al. (2011) highlighted the versatility of thieno[2,3-d]pyrimidin-4-ones in chemical synthesis, demonstrating their reactivity with aromatic aldehydes to produce a variety of substituted derivatives. This work emphasizes the compound's role in enabling the synthesis of complex molecular structures, which could be essential for designing new drugs or materials (Elmuradov et al., 2011).

Cyclization and Biological Activity

The synthesis of 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives by Sauter and Deinhammer (1973) showcases the chemical reactivity and potential pharmacological significance of these compounds. Their cyclization techniques provide a foundation for creating biologically active molecules that could lead to the development of new therapeutic agents (Sauter & Deinhammer, 1973).

Exploring Tetracyclic Compounds

Abbas et al. (2006) explored the reaction between amino-dihydro-thioxo-pyrido thieno pyrimidin-ones and hydrazonoyl halides, yielding tetracyclic fused tetrazines and thiadiazines. This research demonstrates the compound's utility in generating structurally complex and potentially biologically active tetracyclic compounds, highlighting its versatility in drug discovery and development (Abbas et al., 2006).

Microwave-Assisted Synthesis

Abdalha et al. (2011) reported on the microwave-assisted synthesis of tetrahydrobenzo[b]thiophene derivatives, including tetrahydrobenzothienopyrimidine derivatives. This method represents a rapid and efficient approach to synthesizing these compounds, which could be valuable in pharmaceutical research and development (Abdalha et al., 2011).

Safety and Hazards

properties

IUPAC Name |

3-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2S/c19-18(20)25-13-7-3-1-5-11(13)9-22-23-10-21-16-15(17(23)24)12-6-2-4-8-14(12)26-16/h1,3,5,7,9-10,18H,2,4,6,8H2/b22-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRKJKMONRXBQJ-LSFURLLWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=CC=C4OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=CC=C4OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)

![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)

![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)

![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)